3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
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Description
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a useful research compound. . The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Clevidipine Butyrate Impurity IV is the L-type calcium channel . This channel is crucial for the regulation of calcium influx into cells, which plays a significant role in muscle contraction, particularly in the heart and blood vessels .
Mode of Action
Clevidipine Butyrate Impurity IV acts by inhibiting the transmembrane influx of calcium ions through the alpha-1 subunit of the L-type voltage-gated calcium channel . This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in arterial dilation .
Biochemical Pathways
The action of Clevidipine Butyrate Impurity IV primarily affects the calcium signaling pathway . By blocking the L-type calcium channels, it disrupts the normal influx of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the vascular smooth muscle cells . The result is vasodilation and a reduction in systemic vascular resistance .
Pharmacokinetics
Clevidipine Butyrate Impurity IV exhibits rapid metabolization by blood and tissue esterases, leading to an ultra-short half-life of approximately 1 minute . This rapid metabolism results in very quick onset and offset of antihypertensive action . It does not accumulate in the body, and its metabolite can be detected in plasma samples for up to 48.5 hours .
Result of Action
The primary molecular effect of Clevidipine Butyrate Impurity IV is the inhibition of calcium influx into vascular smooth muscle cells . On a cellular level, this leads to the relaxation of these cells and subsequent arterial dilation . The overall effect is a reduction in systemic vascular resistance and blood pressure .
Properties
IUPAC Name |
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSJHJKKEVHZBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.